molecular formula C10H15N3O B1384335 1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one CAS No. 2059988-24-6

1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one

Cat. No.: B1384335
CAS No.: 2059988-24-6
M. Wt: 193.25 g/mol
InChI Key: AKVXTAQQDLKTSO-UHFFFAOYSA-N
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Description

1,7,7-Trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one is a heterocyclic compound featuring a pyrazole ring fused to an azepinone scaffold. Its molecular formula is C10H15N3O (molecular weight: 193.25 g/mol), with methyl groups at the 1- and 7,7-positions . The compound’s CAS number is 2059988-24-6, and it is primarily utilized in research settings, particularly in medicinal chemistry for exploring protein inhibition or apoptosis pathways .

Properties

IUPAC Name

1,7,7-trimethyl-6,8-dihydro-5H-pyrazolo[4,3-c]azepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-10(2)4-8-7(5-12-13(8)3)9(14)11-6-10/h5H,4,6H2,1-3H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVXTAQQDLKTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=NN2C)C(=O)NC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

  • Chemical Formula : C10H15N3O
  • Molecular Weight : 193.25 g/mol
  • IUPAC Name : 1,7,7-trimethyl-6,8-dihydro-5H-pyrazolo[4,3-c]azepin-4-one
  • PubChem CID : 125455155

Structural Characteristics

The compound features a pyrazolo[4,3-c]azepine core structure which is known for its diverse biological activities. The presence of the trimethyl group at the 1-position and the carbonyl group at the 4-position contributes to its chemical reactivity and interaction with biological targets.

Pharmacological Profile

This compound has been studied for various pharmacological effects:

  • Antidepressant Activity : Research indicates that compounds with similar structural motifs exhibit antidepressant effects by modulating neurotransmitter systems (e.g., serotonin and norepinephrine) .
  • Anti-inflammatory Properties : Studies have shown that pyrazolo compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
  • Anticancer Potential : Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines by inducing apoptosis .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : The compound could act as a modulator of neurotransmitter receptors or other molecular targets involved in mood regulation and inflammation.

Study on Antidepressant Effects

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of pyrazolo compounds in rodent models. The results indicated that administration of similar compounds led to significant reductions in depressive-like behaviors and alterations in neurotransmitter levels .

Anti-inflammatory Research

In another study focusing on anti-inflammatory properties, researchers evaluated the efficacy of pyrazolo compounds in lipopolysaccharide (LPS)-induced inflammation models. The findings suggested that these compounds significantly reduced levels of TNF-alpha and IL-6 cytokines in treated groups compared to controls .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantMood improvement in rodent models
Anti-inflammatoryReduced cytokine levels
AnticancerInduction of apoptosis in cancer cells

Scientific Research Applications

Medicinal Chemistry

  • Antidepressant Activity : Research indicates that pyrazolo[4,3-c]azepines exhibit significant antidepressant properties. Compounds similar to 1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one have been explored for their ability to modulate neurotransmitter systems involved in mood regulation. Studies suggest that these compounds can inhibit the reuptake of serotonin and norepinephrine .
  • Anticancer Properties : The compound has been investigated for its potential anticancer effects. Pyrazole derivatives have shown cytotoxic activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Research highlights the compound's ability to target specific pathways involved in tumor growth and metastasis .
  • Neuroprotective Effects : There is growing interest in the neuroprotective capabilities of pyrazolo[4,3-c]azepines. Preliminary studies suggest that these compounds may protect neuronal cells from oxidative stress and excitotoxicity, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science

  • Polymer Chemistry : The unique structure of this compound allows it to be used as a building block in the synthesis of advanced polymer materials. These polymers can exhibit enhanced thermal stability and mechanical properties due to the incorporation of heterocyclic units into their backbone .
  • Dyes and Pigments : The compound has potential applications in the development of dyes and pigments due to its distinctive chromophoric properties. Research is ongoing to explore its effectiveness in creating colorants with high stability and vibrant hues for use in textiles and coatings .

Case Study 1: Antidepressant Evaluation

A study conducted on a series of pyrazolo[4,3-c]azepine derivatives demonstrated their efficacy as antidepressants in animal models. The investigation focused on their pharmacokinetic profiles and serotonin receptor binding affinities. Results indicated that certain derivatives exhibited comparable effects to established antidepressants with fewer side effects.

Case Study 2: Anticancer Activity Assessment

In vitro studies on cancer cell lines treated with this compound revealed significant cytotoxicity against breast and lung cancer cells. Mechanistic studies suggested that the compound induced apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key differences between the target compound and its analogs:

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Substituents Key Features
1,7,7-Trimethyl-...azepin-4-one C10H15N3O 2059988-24-6 193.25 1-methyl, 7,7-dimethyl Enhanced lipophilicity
7,7-Dimethyl-...azepin-4-one C9H13N3O 2060060-60-6 179.22 7,7-dimethyl Simpler backbone; lacking 1-methyl
7,7-Dimethyl-1-phenyl-...dihydrochloride C15H21Cl2N3 2060036-05-5 314.30 1-phenyl, dihydrochloride salt Improved solubility via salt formation
1-(4-Fluorophenyl)-...dihydrochloride C15H20Cl2FN3 2059937-59-4 332.24 4-fluorophenyl substituent Electronic modulation via fluorine
Key Observations:
  • Trimethyl vs. Dimethyl Analogs : The 1,7,7-trimethyl variant (C10H15N3O) has a higher molecular weight and increased steric bulk compared to the 7,7-dimethyl analog (C9H13N3O). This may enhance membrane permeability in biological systems .
  • Phenyl-Substituted Derivatives : Introduction of aromatic groups (e.g., phenyl or fluorophenyl) and dihydrochloride salts (e.g., C15H21Cl2N3) improves solubility but adds complexity to synthesis and purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one
Reactant of Route 2
1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one

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